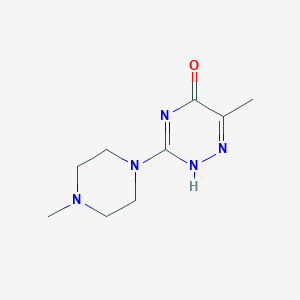![molecular formula C8H8FN3S B255993 [(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)
[(E)-(2-fluorophenyl)methyleneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-(2-fluorophenyl)methyleneamino]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-[(2-fluorophenyl)methyleneamino]thiourea or FPTU. It is a white crystalline solid that is soluble in ethanol and other organic solvents. FPTU has a molecular formula of C8H8FN3S and a molecular weight of 201.23 g/mol.
Mécanisme D'action
The mechanism of action of FPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FPTU has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. FPTU has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FPTU has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. FPTU has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). FPTU has also been shown to scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FPTU in lab experiments include its high purity, stability, and solubility in organic solvents. FPTU is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using FPTU in lab experiments include its potential toxicity and limited solubility in aqueous solutions. FPTU may also exhibit batch-to-batch variability, which can affect the reproducibility of experiments.
Orientations Futures
There are several future directions for the study of FPTU, including:
1. Investigating the structure-activity relationship of FPTU and its derivatives to optimize its biological activity and selectivity.
2. Developing novel synthetic methods for the preparation of FPTU and its derivatives.
3. Investigating the potential of FPTU as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
4. Studying the potential of FPTU as a ligand for the synthesis of MOFs with enhanced gas storage and separation properties.
5. Investigating the potential of FPTU as a reagent for the determination of other metal ions and developing new analytical methods based on FPTU.
Conclusion:
[(E)-(2-fluorophenyl)methyleneamino]thiourea is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. The synthesis of FPTU can be achieved through several methods, and its mechanism of action is not fully understood. FPTU possesses various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of FPTU, which can lead to the development of new therapeutic agents and analytical methods.
Méthodes De Synthèse
The synthesis of FPTU can be achieved through several methods, including the reaction between 2-fluorobenzaldehyde and thiourea in the presence of a catalyst. Another method involves the reaction between 2-fluoroaniline and thiocarbamide in the presence of a reducing agent. The yield and purity of FPTU can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent used.
Applications De Recherche Scientifique
FPTU has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, FPTU has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. FPTU has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
In materials science, FPTU has been used to synthesize metal complexes that exhibit interesting properties, such as luminescence and magnetism. FPTU has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation.
In analytical chemistry, FPTU has been used as a reagent for the determination of various metal ions, such as copper, nickel, and cobalt. FPTU forms colored complexes with these metal ions, which can be detected by UV-Vis spectroscopy.
Propriétés
Nom du produit |
[(E)-(2-fluorophenyl)methyleneamino]thiourea |
|---|---|
Formule moléculaire |
C8H8FN3S |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
[(E)-(2-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8FN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ |
Clé InChI |
AAVLMTXPFUGOSG-VZUCSPMQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=S)N)F |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)F |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=S)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B255910.png)
![4-[(2',4'-Dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B255916.png)



![(6E)-6-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B255926.png)



![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)
![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)


